molecular formula C10H7BrO2 B6219197 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 2743438-12-0

3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B6219197
CAS No.: 2743438-12-0
M. Wt: 239.1
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Description

3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

    Bromination: The starting material, 5-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 3-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with propargyl bromide in the presence of a base, such as potassium carbonate, to form the prop-2-yn-1-yloxy group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-bromo-5-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: Formation of 3-bromo-5-(prop-2-yn-1-yloxy)benzyl alcohol.

Scientific Research Applications

3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. For instance, when used as a building block in organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the bromine atom, which can participate in various chemical reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure with an additional chlorine atom.

    3-(prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine atom.

    4-(prop-2-yn-1-yloxy)benzaldehyde: Different substitution pattern on the benzene ring.

Properties

CAS No.

2743438-12-0

Molecular Formula

C10H7BrO2

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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